![molecular formula C12H14N4O5S-2 B288920 4-[4-(Dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate](/img/structure/B288920.png)
4-[4-(Dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate, commonly known as sulfoxaflor, is a chemical compound that belongs to the class of sulfoximines. It has gained significant attention in the scientific community due to its potential as an insecticide. Sulfoxaflor has a unique mode of action and exhibits a high level of selectivity towards certain insect species, making it a promising alternative to conventional insecticides.
Wirkmechanismus
Sulfoxaflor acts as a selective agonist of the nicotinic acetylcholine receptor (nAChR) in insects. This receptor is responsible for the transmission of nerve impulses in insects and plays a crucial role in their survival. Sulfoxaflor binds to the nAChR and causes overstimulation, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to exhibit a high level of selectivity towards insects while having minimal impact on non-target organisms such as bees and other pollinators. It has also been shown to have a low toxicity to mammals and birds, making it an environmentally friendly alternative to conventional insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoxaflor has several advantages over conventional insecticides, including its high level of selectivity towards certain insect species and its low toxicity to non-target organisms. However, it also has some limitations, including its potential to cause resistance in insect populations and its limited effectiveness against certain insect pests.
Zukünftige Richtungen
There are several future directions for research on sulfoxaflor. One area of interest is the development of new formulations that can improve its efficacy and reduce its potential for resistance. Another area of interest is the study of its potential use in the control of other insect pests, such as bed bugs and cockroaches. Additionally, further research is needed to fully understand the potential impact of sulfoxaflor on non-target organisms and the environment.
Synthesemethoden
The synthesis of sulfoxaflor involves a multistep process that includes the reaction of 4-nitrophenylsulfonyl chloride with dimethylamine, followed by the reduction of the resulting intermediate with sodium dithionite. The final step involves the oxidation of the resulting sulfoximine with hydrogen peroxide to yield sulfoxaflor.
Wissenschaftliche Forschungsanwendungen
Sulfoxaflor has been extensively studied for its potential use as an insecticide in agriculture. It has shown promising results in controlling a wide range of insect pests, including aphids, whiteflies, and thrips. Sulfoxaflor has also been studied for its potential use in the control of mosquitoes, which are responsible for the transmission of various diseases such as malaria, dengue, and Zika.
Eigenschaften
Molekularformel |
C12H14N4O5S-2 |
---|---|
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
(4Z)-4-[4-(dimethylaminodiazenyl)phenyl]sulfonylimino-4-oxidobutanoate |
InChI |
InChI=1S/C12H16N4O5S/c1-16(2)15-13-9-3-5-10(6-4-9)22(20,21)14-11(17)7-8-12(18)19/h3-6H,7-8H2,1-2H3,(H,14,17)(H,18,19)/p-2 |
InChI-Schlüssel |
JYMIPKFEGDJIGI-UHFFFAOYSA-L |
Isomerische SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)/N=C(\CCC(=O)[O-])/[O-] |
SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(CCC(=O)[O-])[O-] |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(CCC(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.